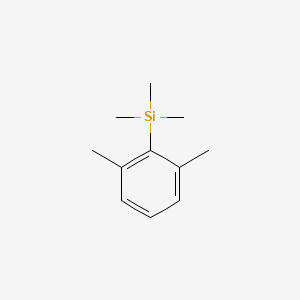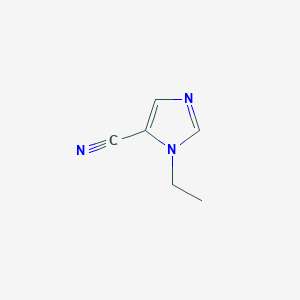
1-ethyl-1H-imidazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group and a nitrile group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound may vary, but typically involve similar cyclization reactions with careful control of temperature, pressure, and catalysts to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: 1-Ethyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: 1-ethyl-1H-imidazole-5-amine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
科学研究应用
1-Ethyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用机制
The mechanism of action of 1-ethyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The nitrile group can interact with nucleophilic sites in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
相似化合物的比较
- 1-Methyl-1H-imidazole-5-carbonitrile
- 1-Propyl-1H-imidazole-5-carbonitrile
- 1-Butyl-1H-imidazole-5-carbonitrile
Comparison: 1-Ethyl-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-imidazole-5-carbonitrile, the ethyl group provides different steric and electronic properties, potentially leading to variations in reactivity and interaction with biological targets. Similarly, longer alkyl chains in 1-propyl-1H-imidazole-5-carbonitrile and 1-butyl-1H-imidazole-5-carbonitrile may affect solubility and membrane permeability, impacting their applications .
属性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
3-ethylimidazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2H2,1H3 |
InChI 键 |
FVTZMXXRQCCNLP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


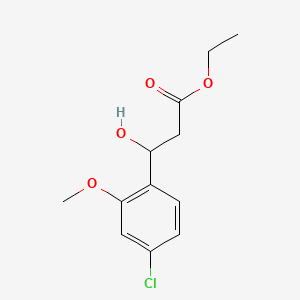

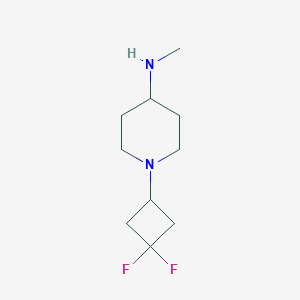
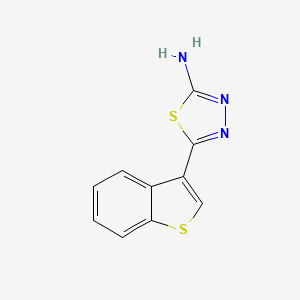
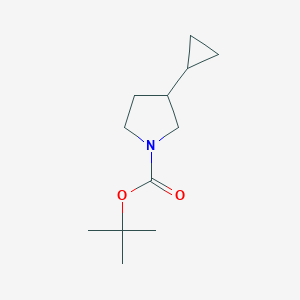

![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
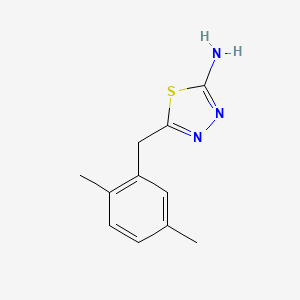
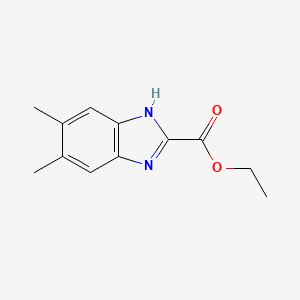

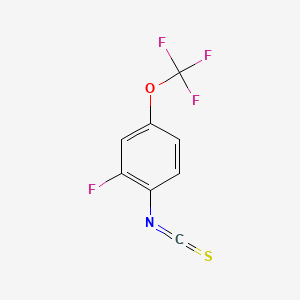
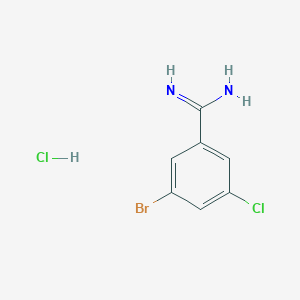
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)
